![molecular formula C30H30N4O6S B2701177 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688060-11-9](/img/structure/B2701177.png)
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate significant potency, with some derivatives exhibiting IC50 values as low as 16.70 µM against MCF7 cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still ongoing.
Antibacterial Activity
In addition to its anticancer properties, preliminary evaluations suggest that this compound may possess antibacterial activity against strains such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). This broad-spectrum antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Study 1: Antiproliferative Effects
A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of quinazoline derivatives, including this compound. The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity against breast and colon cancer cell lines . This underscores the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Synthesis and Evaluation
Research published in MDPI discussed the synthesis of related quinazoline compounds and their biological evaluations. The findings indicated that compounds with specific substituents on the quinazoline ring showed improved cytotoxicity compared to their unsubstituted counterparts . This reinforces the need for continued exploration of structural variants to optimize therapeutic outcomes.
Mecanismo De Acción
The mechanism of action of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxo-5-(1,2-propadienyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid: This compound shares a similar quinazolinone core and dioxolo ring but differs in the functional groups attached.
7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound has a similar dioxolo ring but a different core structure and functional groups.
Uniqueness
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Actividad Biológica
The compound 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688061-08-7) is a novel quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C32H34N4O6S with a molecular weight of 602.7 g/mol . The structure features a quinazoline core with various functional groups that may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₄N₄O₆S |
Molecular Weight | 602.7 g/mol |
CAS Number | 688061-08-7 |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The presence of the quinazoline moiety in the compound under review suggests a potential for similar activity.
In vitro studies have shown that certain quinazoline derivatives can exert cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure, particularly the presence of a methoxyphenyl group and a sulfanyl linkage, may enhance its interaction with biological targets involved in tumor growth and proliferation.
Antibacterial Activity
Quinazolines have also been evaluated for their antibacterial properties. Research indicates that modifications to the quinazoline scaffold can lead to compounds with potent activity against various bacterial strains. For example, studies on related compounds have revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The specific compound's potential for antibacterial action remains to be fully characterized but is promising based on its structural analogs.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Quinazoline derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This could suggest potential applications in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.
Case Studies and Research Findings
- Anticancer Activity Assessment :
- Antibacterial Screening :
- Enzyme Inhibitory Effects :
Propiedades
IUPAC Name |
4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWYDSVJACUGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.